molecular formula C13H10N2O3 B2417113 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine CAS No. 16398-30-4

2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

Cat. No.: B2417113
CAS No.: 16398-30-4
M. Wt: 242.234
InChI Key: GJLQJZJURLIBTR-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The exploration of dibenzo[b,f]oxazepine derivatives began in the mid-20th century, driven by interest in heterocyclic compounds with pharmacological potential. While CR gas (dibenzoxazepine) was developed as a riot control agent in the late 1950s, the nitro-substituted variant, 2-nitro-10,11-dihydrodibenzo[b,f]oxazepine, emerged later as part of systematic efforts to modify the parent scaffold for specialized applications. Early synthetic routes for related dibenzoxazepines involved cyclocondensation of 2-aminophenols with halogenated nitroarenes, a strategy later adapted for nitro derivatives.

By the 1960s, advancements in nucleophilic aromatic substitution (SNAr) methodologies enabled efficient construction of the oxazepine core. For example, 2-fluoro-5-nitrobenzoic acid was reacted with 2-aminophenols under basic conditions to form nitro-substituted dibenzoxazepines. The specific compound gained attention in the 1970s–1980s through patents describing its synthesis via intramolecular cyclization of nitro-containing precursors. These developments aligned with broader trends in medicinal chemistry, where electron-withdrawing nitro groups were leveraged to modulate reactivity and bioactivity.

Significance in Heterocyclic Chemistry

The nitro-functionalized dibenzoxazepine occupies a unique niche in heterocyclic chemistry due to three key attributes:

  • Electronic Modulation : The nitro group (-NO₂) at position 2 imposes strong electron-withdrawing effects, polarizing the aromatic system and facilitating subsequent transformations such as reductions to amines or nucleophilic substitutions. This property is critical for generating derivatives with tailored electronic profiles.
  • Structural Versatility : The fused tricyclic system (two benzene rings + oxazepine) provides multiple sites for functionalization. For instance, the saturated 10,11-positions allow stereochemical control, while the nitro group serves as a handle for further derivatization.
  • Pharmacophore Potential : Dibenzo[b,f]oxazepines are recognized as privileged scaffolds in drug discovery, with analogs exhibiting antipsychotic, antiangiogenic, and antimicrobial activities. The nitro variant’s ability to undergo bioactivation or serve as a prodrug precursor enhances its utility in medicinal chemistry.

Table 1 : Key Reactivity Pathways Enabled by the Nitro Group

Reaction Type Reagents/Conditions Product Application
Reduction to amine H₂/Pd-C, LiAlH₄ Bioactive amine derivatives
Nucleophilic substitution Thiols, amines, alkoxides Diversified heterocycles
Cycloaddition Dienes, azides Polycyclic frameworks

Key Structural Features and Nomenclature

The compound’s structure comprises a seven-membered oxazepine ring fused to two benzene rings, with partial saturation at the 10,11-positions and a nitro group at position 2. Key features include:

  • Ring System : The oxazepine ring (1,4-oxazepine) contains one oxygen and one nitrogen atom, with the nitrogen at position 4. The "dihydro" designation indicates single bonds at C10–C11, reducing ring strain.
  • Substituent Effects : The nitro group’s ortho position relative to the ether oxygen creates a conjugated system, influencing spectroscopic properties (e.g., NMR chemical shifts).
  • IUPAC Nomenclature : The systematic name 8-nitro-5,6-dihydrobenzo[b]benzoxazepine reflects the benzannulation pattern and substituent numbering. Alternative naming conventions may describe it as 2-nitro-10,11-dihydrodibenzo[b,f]oxazepine, emphasizing the fused ring positions.

Table 2 : Structural Data for 2-Nitro-10,11-dihydrodibenzo[b,f]oxazepine

Property Value/Description Source
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
Key NMR Signals (¹H) δ 7.42–7.31 (m, aromatic H), δ 4.25 (s, CH₂)
Crystal Data Triclinic, space group P-1 (analogous derivatives)

Properties

IUPAC Name

8-nitro-5,6-dihydrobenzo[b][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-15(17)10-5-6-12-9(7-10)8-14-11-3-1-2-4-13(11)18-12/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLQJZJURLIBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine, including 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine, exhibit antidepressant properties. For instance, N-alkylation of nitro-substituted dibenz[b,f][1,4]oxazepin-11(10H)-ones has been shown to yield analogues of the known antidepressant drug Sintamil . This suggests that modifications to the nitro group can enhance the antidepressant activity of these compounds.

Analgesic Properties

The compound has also been investigated for its analgesic effects. Studies have demonstrated that certain dibenzo[b,f][1,4]oxazepines act as effective analgesics by antagonizing prostaglandin E2, a mediator of pain and inflammation. The structural modifications in 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine may influence its efficacy as an analgesic agent .

Antihistaminic Activity

Some derivatives have been found to possess antihistaminic properties. The ability of these compounds to interact with histamine receptors makes them potential candidates for treating allergic reactions and related conditions .

Synthetic Precursor

2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine serves as a precursor in the synthesis of various other dibenzo[b,f][1,4]oxazepine derivatives. Its unique structure allows for diverse chemical transformations including nucleophilic substitutions and reductions.

Catalytic Asymmetric Reactions

Recent advancements in synthetic methodologies have highlighted the importance of this compound in catalytic asymmetric reactions. These reactions are crucial for producing enantioenriched derivatives that can exhibit improved biological activities . The use of 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine in such reactions underscores its versatility in medicinal chemistry.

Case Study 1: Antidepressant Development

A study focused on the synthesis of 3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide demonstrated the potential of nitro-substituted dibenzo[b,f][1,4]oxazepines in developing new antidepressants. The research showed that the nitro group could be effectively replaced by various nucleophiles under specific conditions .

Case Study 2: Analgesic Efficacy

Another research initiative explored the analgesic efficacy of dibenzo[b,f][1,4]oxazepines. The findings indicated that these compounds exhibited significant pain-relieving properties when tested in animal models. The mechanisms involved include modulation of neurotransmitter pathways associated with pain perception .

Mechanism of Action

The mechanism of action of 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine involves its interaction with various molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific molecular targets . These targets may include enzymes, receptors, and other proteins involved in physiological processes .

Biological Activity

2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is a compound belonging to the dibenzo[b,f][1,4]oxazepine class, which has garnered attention due to its diverse biological activities. This article will explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data tables.

Pharmacological Properties

Dibenzo[b,f][1,4]oxazepine derivatives, including 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine, exhibit a range of biological activities:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. The nitro group can be reduced to form toxic intermediates that bind covalently to DNA, leading to cell death. For instance, nitroimidazole derivatives are widely utilized as antimicrobial agents due to their ability to generate reactive species upon reduction .
  • Anti-inflammatory Effects : Nitro compounds can modulate inflammatory responses. Studies indicate that certain nitro fatty acids exhibit cytoprotective and anti-inflammatory effects by interacting with cellular signaling proteins . In particular, nitro derivatives have shown promise in inhibiting enzymes such as iNOS and COX-2, which are critical in inflammatory pathways .
  • Neuroprotective Effects : Research has suggested that dibenzo[b,f][1,4]oxazepine derivatives may possess neuroprotective properties. For example, some studies have indicated potential benefits in conditions like glaucoma through the inhibition of Rho-associated protein kinases (ROCKs), which are implicated in neuronal damage .

The biological activity of 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is largely attributed to the presence of the nitro group and its electron-withdrawing characteristics. The following mechanisms have been identified:

  • Reduction to Reactive Intermediates : The nitro group can be reduced intracellularly to generate reactive species that interact with biomolecules such as DNA and proteins .
  • Enzyme Inhibition : Compounds like 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine may inhibit key enzymes involved in inflammatory processes and signal transduction pathways. For example, structure-activity relationship studies have shown that modifications in the nitro group can enhance inhibitory effects on enzymes like ROCK .

Case Studies

Recent studies have highlighted the pharmacological potential of dibenzo[b,f][1,4]oxazepine derivatives:

  • Antimicrobial Activity : A study demonstrated that nitro derivatives exhibited significant antimicrobial activity against various pathogens. The minimal inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
  • Anti-inflammatory Study : Research on a series of nitrobenzamide derivatives showed promising results as multi-target inhibitors affecting iNOS and COX-2 pathways. This study provided insights into the structure-function relationships that govern their anti-inflammatory efficacy .
  • Neuroprotective Research : Investigations into ROCK inhibitors revealed that certain dibenzo[b,f][1,4]oxazepine derivatives significantly lowered intraocular pressure in normotensive models, suggesting a potential therapeutic application in glaucoma management .

Data Tables

Biological ActivityMechanism of ActionReference
AntimicrobialReduction to toxic intermediates
Anti-inflammatoryInhibition of iNOS and COX-2
NeuroprotectiveInhibition of ROCKs

Q & A

Q. How is environmental persistence of 2-nitro-dibenzo[b,f][1,4]oxazepine studied?

  • Answer : Soil migration assays with radiolabeled compounds (e.g., [14C]-CR) track degradation products. LC-MS and GC-MS analyze hydrolytic stability under varying pH and temperature conditions .

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